molecular formula C6H2Cl3I B2484251 1,2,4-Trichloro-3-iodobenzene CAS No. 38411-20-0

1,2,4-Trichloro-3-iodobenzene

Cat. No. B2484251
CAS RN: 38411-20-0
M. Wt: 307.34
InChI Key: OQMMMNSQFMXSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including 1,2,4-Trichloro-3-iodobenzene, typically involves direct halogenation reactions or more complex synthetic routes involving halogen exchange or functional group transformations. Specific synthesis methods for this compound are not directly available in the searched papers; however, methodologies for related compounds suggest the use of halogenating agents or the substitution of pre-existing functional groups on a benzene ring with chlorine and iodine through reactions such as electrophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of this compound is determined by its halogen substitutions, which influence its geometric configuration, electronic distribution, and interactions within crystals. The presence of both chlorine and iodine atoms introduces significant polarizability and steric effects, impacting the compound's overall molecular geometry and crystal packing. Studies on related compounds, such as 1,2,4-trichloro-3,5,6-trimethylbenzene, have shown that these halogen atoms can induce orientational disorder in crystals due to their size and electronic effects (Charbonneau & Trotter, 1967).

Scientific Research Applications

  • Recyclable Iodoarene Reagents : Thorat et al. (2014) discuss the synthesis of 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, a recyclable nonpolymeric analogue of iodobenzene, using 2,4,6-trichloro-1,3,5-triazine. This reagent facilitates α-tosyloxylation of enolizable ketones and showcases its recyclability in chemical reactions (Thorat et al., 2014).

  • Ring-Opening Dichlorination : Garve et al. (2014) explored the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to ring-opened products with chlorine atoms. This study demonstrates diverse applications using various donors and acceptor moieties (Garve et al., 2014).

  • Structural Analysis : Charbonneau and Trotter (1967) investigated the crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene, offering insights into molecular orientations and reorientations based on structural disorder. This research contributes to understanding molecular symmetries and behaviors (Charbonneau & Trotter, 1967).

  • Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from 1-(azidomethyl)-4-iodobenzene and explored their corrosion inhibiting properties. The study provides valuable insights for the development of corrosion-resistant materials (Negrón-Silva et al., 2013).

  • Hydrodechlorination Catalysis : Srikanth et al. (2011) conducted hydrodechlorination of 1,2,4-trichlorobenzene over ruthenium catalysts. This study highlights the efficiency and catalyst life in the hydrodechlorination process, particularly with carbon-supported ruthenium catalysts (Srikanth et al., 2011).

properties

IUPAC Name

1,2,4-trichloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMMNSQFMXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.